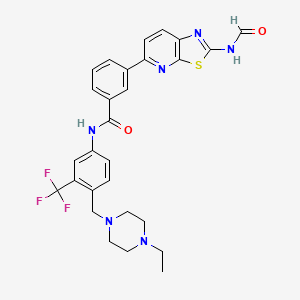
HG-7-85-01-Decyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le HG-7-85-01-Décyclopropane est un composé chimique connu pour son rôle d'inhibiteur d'ABL. Il fait partie de la technologie PROTAC (PROteolysis TArgeting Chimera), qui est utilisée pour cibler et dégrader des protéines spécifiques. Le composé se lie au ligand IAP via un lieur pour former SNIPER, une molécule qui induit la dégradation de la protéine oncogénique BCR-ABL .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du HG-7-85-01-Décyclopropane implique plusieurs étapes, notamment la formation de la partie inhibitrice d'ABL et sa conjugaison ultérieure avec le ligand IAP. Les conditions de réaction spécifiques et les réactifs utilisés dans la synthèse sont propriétaires et ne sont pas divulgués publiquement en détail .
Méthodes de production industrielle : Les méthodes de production industrielle du HG-7-85-01-Décyclopropane ne sont pas largement documentées. Il est généralement produit dans des laboratoires spécialisés équipés de capacités de synthèse chimique avancées. Le composé est synthétisé en petites quantités à des fins de recherche et n'est pas destiné à un usage clinique.
Analyse Des Réactions Chimiques
Types de réactions : Le HG-7-85-01-Décyclopropane subit principalement des réactions de substitution en raison de ses groupes fonctionnels. Le composé peut réagir avec divers nucléophiles et électrophiles dans des conditions appropriées .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le HG-7-85-01-Décyclopropane comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO) et l'eau. Les réactions sont généralement effectuées à des températures et des pH contrôlés pour assurer la stabilité du composé.
Principaux produits formés : Les principaux produits formés à partir des réactions du HG-7-85-01-Décyclopropane dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le HG-7-85-01-Décyclopropane a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est utilisé comme composé outil pour étudier la dégradation des protéines oncogéniques, telles que BCR-ABL, dans la recherche sur le cancer. Le composé est également utilisé dans le développement de nouvelles molécules PROTAC pour la dégradation ciblée des protéines .
Mécanisme d'action
Le mécanisme d'action du HG-7-85-01-Décyclopropane implique sa liaison au domaine kinase d'ABL et au ligand IAP. Cette liaison conduit à la formation de SNIPER, qui induit l'ubiquitination et la dégradation subséquente de la protéine cible, BCR-ABL. Les cibles moléculaires et les voies impliquées comprennent le système ubiquitine-protéasome et la voie de signalisation de la kinase ABL .
Applications De Recherche Scientifique
HG-7-85-01-Decyclopropane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study the degradation of oncogenic proteins, such as BCR-ABL, in cancer research. The compound is also utilized in the development of new PROTAC molecules for targeted protein degradation .
Mécanisme D'action
The mechanism of action of HG-7-85-01-Decyclopropane involves its binding to the ABL kinase domain and the IAP ligand. This binding leads to the formation of SNIPER, which induces the ubiquitination and subsequent degradation of the target protein, BCR-ABL. The molecular targets and pathways involved include the ubiquitin-proteasome system and the ABL kinase signaling pathway .
Comparaison Avec Des Composés Similaires
Composés similaires :
- HG-7-85-01
- Partie liante PROTAC ABL 3
- N-[4-[(4-éthylpipérazin-1-yl)méthyl]-3-(trifluorométhyl)phényl]-3-(2-formamido-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzamide .
Unicité : Le HG-7-85-01-Décyclopropane est unique parmi les composés similaires en raison de sa capacité à former SNIPER et à induire la dégradation ciblée des protéines. Cette propriété en fait un outil précieux dans la recherche sur le cancer et le développement de nouvelles stratégies thérapeutiques .
Propriétés
Formule moléculaire |
C28H27F3N6O2S |
|---|---|
Poids moléculaire |
568.6 g/mol |
Nom IUPAC |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-formamido-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C28H27F3N6O2S/c1-2-36-10-12-37(13-11-36)16-20-6-7-21(15-22(20)28(29,30)31)33-25(39)19-5-3-4-18(14-19)23-8-9-24-26(34-23)40-27(35-24)32-17-38/h3-9,14-15,17H,2,10-13,16H2,1H3,(H,33,39)(H,32,35,38) |
Clé InChI |
UTIKCWPCBLCAGJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


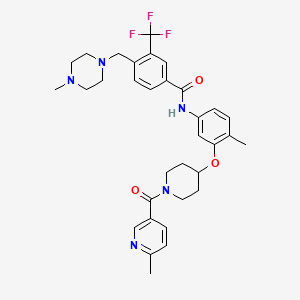

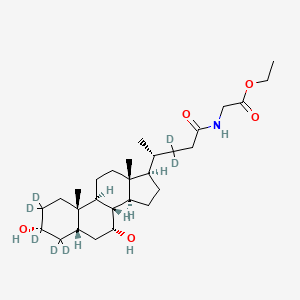

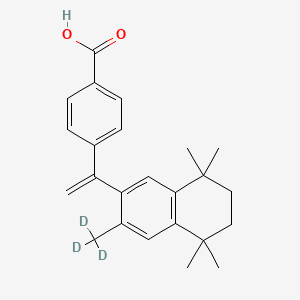
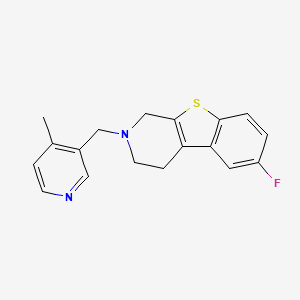
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
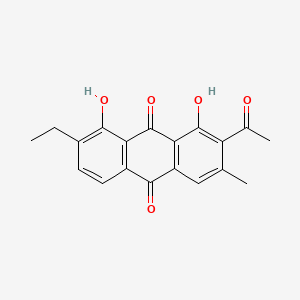
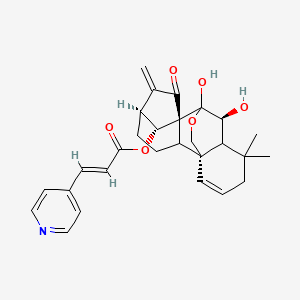
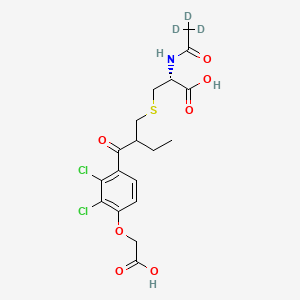
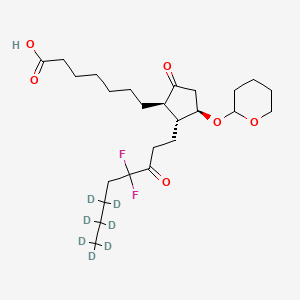
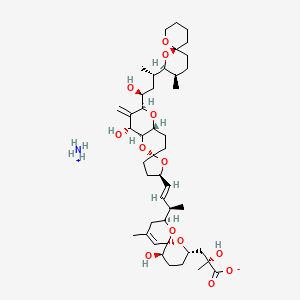
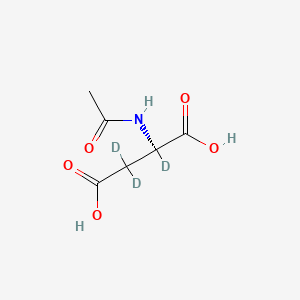
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
